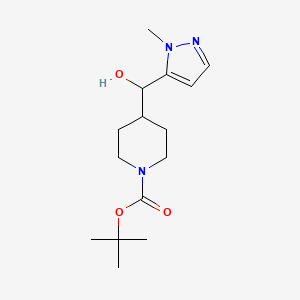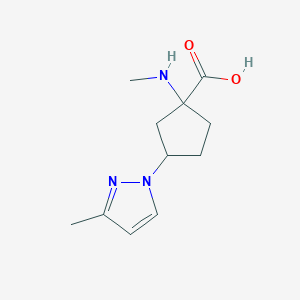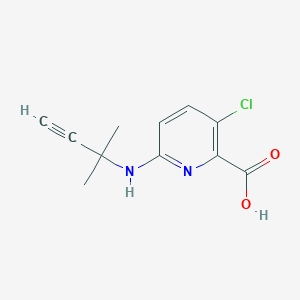![molecular formula C13H22ClNO B13547186 Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
Spiro[adamantane-2,3'-morpholine]hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[adamantane-2,3’-morpholine] hydrochloride: is a chemical compound with the molecular formula C₁₃H₂₁NO·HCl. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its diverse applications in scientific research, particularly in drug discovery, catalysis, and organic synthesis due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,3’-morpholine] hydrochloride typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent synthesis, which accelerates reaction rates and improves yields . This method involves the use of microwave irradiation to assemble complex molecular architectures efficiently.
Industrial Production Methods
While specific industrial production methods for spiro[adamantane-2,3’-morpholine] hydrochloride are not widely documented, the general approach involves large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The compound is usually produced in powder form and stored at room temperature .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[adamantane-2,3’-morpholine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.
Wissenschaftliche Forschungsanwendungen
Spiro[adamantane-2,3’-morpholine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and catalysis due to its unique structural features.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of spiro[adamantane-2,3’-morpholine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. detailed studies on its exact mechanism of action are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Spiro[adamantane-2,3’-morpholine] hydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H22ClNO |
|---|---|
Molekulargewicht |
243.77 g/mol |
IUPAC-Name |
spiro[adamantane-2,3'-morpholine];hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-15-8-13(14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H |
InChI-Schlüssel |
FABQIDUWSCVCFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2(N1)C3CC4CC(C3)CC2C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13547110.png)
![3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione](/img/structure/B13547116.png)
methyl-lambda6-sulfanone](/img/structure/B13547119.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)


![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)

![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)


